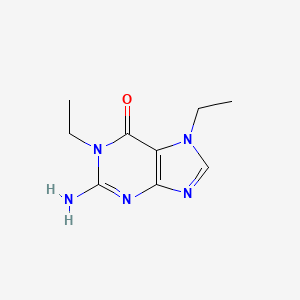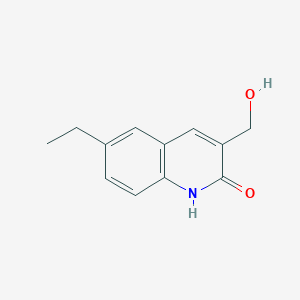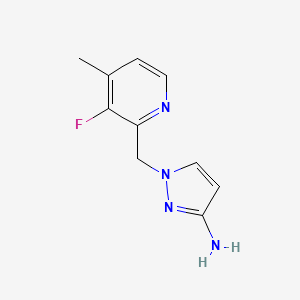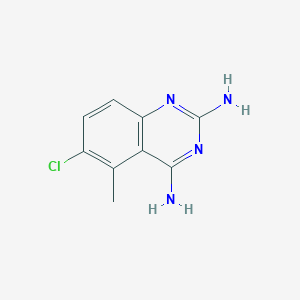
(5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine is a chemical compound characterized by the presence of a difluorophenyl group attached to an imidazole ring, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine typically involves the reaction of 2,4-difluorobenzonitrile with a nitrile oxidoreductase enzyme, which reduces the nitrile group to form 2,4-difluorobenzylamine . This intermediate can then be further reacted with imidazole derivatives under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents such as N,N-dimethylformamide and catalysts to facilitate the process.
Industrial Production Methods
For industrial-scale production, the process may involve the use of hydrogenation techniques with catalysts such as Raney nickel or ruthenium precursor catalysts . These methods are optimized to ensure high yield and purity of the final product while minimizing environmental impact and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluorophenyl-imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Difluorobenzylamine
- 2,6-Difluorobenzylamine
- 2-Fluoro-6-(trifluoromethyl)benzylamine
- 2-Fluoro-3-methylbenzylamine
Uniqueness
(5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine is unique due to the presence of both the difluorophenyl and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler analogs .
Eigenschaften
Molekularformel |
C10H9F2N3 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
[5-(2,4-difluorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9F2N3/c11-6-1-2-7(8(12)3-6)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |
InChI-Schlüssel |
LYHIZUNNENSGPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C2=CN=C(N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)
![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)







![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)

![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)
